SB 452533
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[2-(N-ethyl-3-methylanilino)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-3-22(15-8-6-7-14(2)13-15)12-11-20-18(23)21-17-10-5-4-9-16(17)19/h4-10,13H,3,11-12H2,1-2H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJYEGJUQIBBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)NC1=CC=CC=C1Br)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459429-39-1 | |
| Record name | 459429-39-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action of Sb 452533
Target Receptor Identification and Functional Characterization
SB 452533 has been identified and functionally characterized as an antagonist at specific TRP channels.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
This compound functions as a potent antagonist of the TRPV1 receptor. rndsystems.comtocris.comcenmed.comscbt.combiomol.commedchemexpress.com Studies using cloned recombinant rat TRPV1 receptors in HEK293 cells have shown that this compound exhibits potent antagonism with a pKb of 7.7 and a pIC₅₀ of 7.0. medchemexpress.com It also shows activity against the human recombinant TRPV1 receptor with a pKᵢ of 6.22. rndsystems.comtocris.com This antagonism effectively blocks the activation of TRPV1 by various stimuli.
Activity at Transient Receptor Potential Melastatin 8 (TRPM8) at Higher Concentrations
While primarily a TRPV1 antagonist, this compound has also been shown to exhibit activity at the transient receptor potential melastatin 8 (TRPM8) channel, albeit at higher concentrations. nih.govresearchgate.netcapes.gov.br Research indicates that this compound is a weak inhibitor of TRPM8 with an IC₅₀ of 571 nM. This suggests that at concentrations significantly higher than those required for TRPV1 antagonism, this compound can also modulate TRPM8 activity. nih.govcapes.gov.br
Ligand Binding and Receptor Interaction Profile
The interaction of this compound with TRPV1 involves specific binding characteristics and antagonism of different activation mechanisms.
Competitive Inhibition at the Capsaicin (B1668287) Binding Site on TRPV1
This compound acts as a competitive inhibitor at the capsaicin binding site on the TRPV1 receptor. rndsystems.comnih.govwikipedia.orgresearchgate.net This means that this compound competes with agonists like capsaicin for the same binding site on the receptor, thereby preventing or reducing agonist-induced activation. nih.govwikipedia.orgresearchgate.net Its competitive nature has been demonstrated through pharmacological studies, including Schild analysis, which shows a rightward shift in the capsaicin concentration-response curve without a change in the maximum response. researchgate.net
Antagonism of Noxious Heat and Acid-Mediated TRPV1 Activation
Beyond its antagonism of capsaicin binding, this compound also blocks TRPV1 activation induced by noxious heat and acidic conditions. rndsystems.comtocris.comnih.govcaymanchem.com TRPV1 is a polymodal channel activated by various stimuli, including temperatures above 42°C and pH levels below 6. wikipedia.org Studies have shown that this compound is effective in inhibiting the calcium influx mediated by TRPV1 in response to these physical and chemical stimuli. nih.govcaymanchem.com For instance, it inhibits heat-induced activation of TRPV1 in HEK293 cells expressing the human channel. biomol.comcaymanchem.com
Evidence for an Extracellularly Accessible Binding Site on the TRPV1 Receptor
Evidence suggests that compounds structurally related to this compound, including a quaternary salt derivative, interact with an extracellularly accessible binding site on the TRPV1 receptor. nih.gov Studies utilizing a membrane-impermeant quaternary ammonium (B1175870) salt of this compound demonstrated antagonist activity when applied extracellularly, but not intracellularly. nih.gov These findings support the hypothesis that this class of compounds, including this compound, exerts its inhibitory effects by binding to a site on the external face of the TRPV1 channel. nih.gov
Intracellular Signaling Pathway Modulation
The activity of this compound as a TRPV1 antagonist leads to the modulation of several intracellular signaling cascades. Studies, particularly in mouse skeletal muscle cells, have elucidated its impact on critical proteins involved in energy metabolism and cellular responses. nih.govsciprofiles.comnih.govresearchgate.netutas.edu.au
Effects on AMP-Activated Protein Kinase (AMPK) Phosphorylation
This compound significantly reduces the phosphorylation of AMP-Activated Protein Kinase (AMPK), particularly when this phosphorylation is induced by capsaicin, a TRPV1 agonist. nih.govmedchemexpress.commedchemexpress.comtargetmol.commolnova.commolnova.cn This effect has been observed in cell line studies, such as in skeletal muscle (C2C12) cells. medchemexpress.com The reduction in capsaicin-induced AMPK phosphorylation by this compound is concentration-dependent. nih.gov
Influence on Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Phosphorylation
Similar to its effects on AMPK, this compound also significantly reduces the capsaicin-induced phosphorylation of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2). nih.govmedchemexpress.commedchemexpress.comtargetmol.commolnova.commolnova.cn This reduction in CAMKK2 phosphorylation is also dependent on the concentration of this compound applied. nih.gov The inhibition of TRPV1 by this compound diminishes the activation of CAMKK2 that is otherwise stimulated by capsaicin. nih.govsciprofiles.comnih.govresearchgate.netutas.edu.au
Impact on Extracellular Signal-Regulated Protein Kinases 1/2 (ERK1/2) Phosphorylation
Research indicates that capsaicin treatment can diminish the phosphorylation of Extracellular Signal-Regulated Protein Kinases 1 and 2 (ERK1/2). nih.govsciprofiles.comnih.govresearchgate.netutas.edu.au In studies related to pulmonary fibrosis, SB-452533 was shown to abolish the effects of capsaicin, which included the inhibition of ERK1/2 phosphorylation. patsnap.com This suggests that this compound, by blocking TRPV1, counteracts the inhibitory effect of capsaicin on ERK1/2 phosphorylation.
Contribution to Glucose Oxidation and Intracellular ATP Production
Pharmacological inhibition of TRPV1 using SB-452533 has been shown to diminish the increase in glucose oxidation and intracellular ATP levels that are induced by capsaicin. nih.govsciprofiles.comnih.govresearchgate.netutas.edu.au Studies in mouse skeletal muscle cells demonstrated that capsaicin-mediated stimulation of TRPV1 leads to increased glucose oxidation and ATP generation. nih.govsciprofiles.comnih.govresearchgate.netutas.edu.au The presence of SB-452533 prevents these increases, indicating that the effects on glucose oxidation and ATP production are mediated through TRPV1 activation and are inhibited by its antagonist, this compound. nih.govsciprofiles.comnih.govresearchgate.netutas.edu.au
Effect of this compound on Capsaicin-Induced Phosphorylation of AMPK and CAMKK2
| This compound Concentration (µM) | Capsaicin (µM) | Effect on p-AMPK | Effect on p-CAMKK2 |
| 0 | 200 | Increased | Increased |
| 50 | 200 | Reduced | Reduced |
| 100 | 200 | Reduced | Reduced |
| 200 | 200 | Significantly Reduced | Significantly Reduced |
| 400 | 200 | Significantly Reduced | Significantly Reduced |
Based on research findings in mouse skeletal muscle cells treated with capsaicin in the presence of increasing concentrations of this compound. nih.gov
Effect of this compound on Capsaicin-Induced Glucose Oxidation and Intracellular ATP
| Treatment Combination | Glucose Oxidation | Intracellular ATP Level |
| Control | Baseline | Baseline |
| Capsaicin (200 µM) | Increased | Increased |
| Capsaicin (200 µM) + this compound (200 µM) | Diminished Increase | Diminished Increase |
Based on research findings in mouse skeletal muscle cells. nih.govsciprofiles.comnih.govresearchgate.netutas.edu.au
Pharmacological Characterization and Investigational Findings of Sb 452533
In Vitro Pharmacological Profiling
In vitro studies have been crucial in defining the interaction of SB 452533 with the TRPV1 receptor and assessing its specificity. These investigations have employed various techniques to evaluate its effects on channel activity.
Electrophysiological Assays (Whole-Cell Patch-Clamp)
Whole-cell patch-clamp electrophysiology has been utilized to confirm and extend findings regarding this compound's activity. These studies demonstrated that this compound can potently inhibit the activation of human TRPV1 expressed in cells. The inhibition observed with compounds like SB-705498, which was identified through lead optimization of SB-452533, was rapid and reversible against multiple modes of receptor activation, including capsaicin (B1668287), acid (pH 5.3), and heat (50°C) at a holding potential of -70 mV. nih.gov
Fluorometric Imaging Plate Reader (FLIPR) Ca²⁺-Based Assays
Calcium-based fluorometric imaging plate reader (FLIPR) assays have been widely used to evaluate the activity of TRPV1 antagonists, including this compound. nih.govnih.govmdpi.com These assays measure the influx of calcium ions into cells upon TRPV1 activation, which can be inhibited by antagonists. This compound has been shown to inhibit capsaicin-induced activation of TRPV1 in FLIPR assays. nih.govplos.org Studies comparing this compound with its optimized analog, SB-705498, in FLIPR assays using human TRPV1 expressed in HEK293 cells or 1321N1 cells demonstrated potent inhibition of capsaicin-mediated activation. nih.gov
Quantitative Potency Determinations (pKb, pIC50, pKi values against specific stimuli and orthologs)
Quantitative measures of potency, such as pKb, pIC50, and pKi values, have been determined for this compound against TRPV1 activated by various stimuli and across different species orthologs. This compound is described as a potent TRPV1 antagonist against capsaicin with a pKb of 7.7. kelowna.com.twbio-goods.comrearus.ru It also shows activity against noxious heat and acid-mediated receptor activation with a pIC50 of 7.0. kelowna.com.twbio-goods.comrearus.ru At the recombinant human TRPV1 receptor, the reported pKi is 6.22. kelowna.com.twbio-goods.com For the cloned recombinant rat TRPV1 receptor in HEK293 cells, this compound has a pKb of 7.7 and a pIC50 of 7.0. medchemexpress.com Another source indicates a pKb of 7.8 for this compound as a potent and selective TRPV1 antagonist. medchemexpress.comglpbio.commedchemexpress.com Comparable potency has been observed among human, guinea pig, and rat TRPV1 orthologs. rsc.org
Here is a summary of quantitative potency data for this compound:
| Parameter | Value | Against Stimulus/Ortholog | Reference |
| pKb | 7.7 | Capsaicin | kelowna.com.twbio-goods.comrearus.ru |
| pKb | 7.7 | Recombinant rat TRPV1 (HEK293) | medchemexpress.com |
| pKb | 7.8 | TRPV1 | medchemexpress.comglpbio.commedchemexpress.com |
| pIC50 | 7.0 | Noxious heat and acid-mediated | kelowna.com.twbio-goods.comrearus.ru |
| pIC50 | 7.0 | Recombinant rat TRPV1 (HEK293) | medchemexpress.com |
| pKi | 6.22 | Recombinant human TRPV1 | kelowna.com.twbio-goods.com |
Selectivity Profile Against Other Ion Channels, Receptors, and Enzymes
The selectivity profile of this compound is important for understanding its potential therapeutic utility and minimizing off-target effects. This compound is described as a selective TRPV1 antagonist. medchemexpress.comglpbio.commedchemexpress.com While primarily targeting TRPV1, some studies have indicated that certain TRPV1 antagonists, including this compound, can also exhibit activity at the TRPM8 channel, a cold and menthol-sensitive TRP channel. nih.govcapes.gov.brnih.govnih.gov this compound has been reported as a weak inhibitor of TRPM8 with an IC50 of 0.5 ± 0.1 µM. umh.es This suggests a >100-fold selectivity for TRPV1 compared to TRPM8 based on IC50 values determined in the same assay format for TRPV1. Broad receptor profiling and other cellular assays have indicated little or no activity of related optimized compounds against a wide range of other ion channels, receptors, and enzymes. nih.govresearchgate.net
Preclinical Investigational Findings
Preclinical investigations have explored the potential therapeutic applications of this compound, particularly its ability to alleviate pain in experimental models.
Demonstration of Analgesic Properties in Experimental Models
This compound has been shown to exhibit analgesic properties in experimental models. kelowna.com.twbio-goods.com As a potent TRPV1 antagonist, its analgesic effects are linked to the role of TRPV1 in detecting noxious stimuli and its involvement in pain pathways. nih.govnih.govresearchgate.netwikipedia.org Studies have demonstrated that blocking TRPV1 with antagonists like this compound can be effective in models of inflammatory and neuropathic pain. nih.govwikipedia.orgresearchgate.net For instance, the effects of small doses of capsaicin, which can reverse alveolar epithelial cells EMT and alleviate bleomycin-induced pulmonary fibrosis in mice, were abolished in the presence of the TRPV1 receptor antagonist this compound. This suggests a role for TRPV1 in this process and the ability of this compound to counteract its activation.
Modulation of Pacemaker Potential in Interstitial Cells of Cajal (ICC)
Interstitial Cells of Cajal (ICC) are recognized as the pacemaker cells of the gastrointestinal (GI) tract, generating electrical slow waves that regulate GI motility. nih.govjnmjournal.org Studies have investigated the role of TRPV1 channels in modulating the pacemaker potential of ICC. Research using cultured murine small intestinal ICC demonstrated that Jakyakgamcho-tang (JYGCT) inhibited the pacemaker potential in a dose-dependent manner. Pretreatment with TRPV1 receptor antagonists, including this compound, blocked these JYGCT-induced effects on pacemaker potential frequency and amplitude. mdpi.comresearchgate.net Specifically, the frequency of the pacemaker potential with JYGCT and this compound was reported as 11.9 ± 1.0 cycles/min, and the amplitude was 22.8 ± 1.7 mV. mdpi.comresearchgate.net These findings suggest that TRPV1 channels are involved in regulating the responses induced by JYGCT in ICC. mdpi.com Furthermore, electrophysiological characterization using droplet bilayers showed that this compound can inhibit capsaicin-activated TRPV1 currents in TRPV1-expressing HEK cells, indicating its blocking effect on TRPV1 channel conductance. plos.orgsemanticscholar.org
Effects on Bleomycin-Induced Pulmonary Fibrosis in Murine Models
Bleomycin is an agent known to induce pulmonary fibrosis in animal models. fishersci.co.ukscilit.com Investigations have explored the potential therapeutic effects of compounds, such as capsaicin, on bleomycin-induced pulmonary fibrosis and the involvement of TRPV1 in this process. Studies in mice have shown that small doses of capsaicin significantly reduced bleomycin-induced pulmonary fibrosis and reversed alveolar epithelial-mesenchymal transition (EMT). nih.govresearchgate.net This effect was associated with increased expression of TRPV1 and calcitonin gene-related peptide (CGRP), and inhibition of ERK1/2 phosphorylation and eIF3a expression. nih.govresearchgate.net Crucially, the beneficial effects of small dose capsaicin on bleomycin-induced pulmonary fibrosis and the reversal of EMT were abolished in the presence of the TRPV1 receptor antagonist this compound. medchemexpress.comnih.govresearchgate.netmedchemexpress.com This suggests that the protective effects of capsaicin in this model are mediated through the activation of TRPV1. nih.govresearchgate.net
Influence on Capsaicin-Mediated Glucose Metabolism in Skeletal Muscle Cells
Research has investigated the influence of capsaicin, a TRPV1 agonist, on glucose metabolism in skeletal muscle cells and the role of TRPV1 in these effects. Studies using differentiated mouse C2C12 skeletal muscle cells demonstrated that capsaicin activated signaling molecules such as CAMKK2 and AMPK, leading to increased glucose oxidation and ATP generation. nih.govresearchgate.netnih.gov These effects were observed to be independent of insulin (B600854) signaling. nih.govresearchgate.netnih.govmdpi.com Pharmacological inhibition of TRPV1 using its antagonist, this compound, diminished the capsaicin-induced activation of CAMKK2 and AMPK, as well as the increase in glucose oxidation and ATP production. nih.govresearchgate.netnih.gov This indicates that the effects of capsaicin on glucose metabolism, specifically glucose oxidation and ATP production, in these skeletal muscle cells are mediated through TRPV1 activation. nih.govresearchgate.netnih.gov
Data from these studies can be summarized as follows:
| Treatment (in C2C12 cells) | Effect on CAMKK2 Activation | Effect on AMPK Activation | Effect on Glucose Oxidation | Effect on ATP Generation |
| Capsaicin | Increased | Increased | Increased | Increased |
| Capsaicin + this compound | Diminished | Diminished | Diminished | Diminished |
High Clearance Rate as a Limitation for In Vivo Therapeutic Development
The pharmacokinetic properties of a compound, including its clearance rate, are critical factors influencing its potential for in vivo therapeutic development. Clearance refers to the volume of plasma from which a drug is irreversibly removed per unit time. msdvetmanual.com Hepatic clearance, largely determined by hepatic blood flow and the intrinsic clearance rate, plays a significant role in drug elimination. msdvetmanual.comderangedphysiology.com Studies characterizing this compound and related TRPV1 antagonists have indicated that this compound exhibits a high intrinsic clearance rate. unideb.huresearchgate.net This high clearance rate, determined in vitro, has been identified as a limitation for its in vivo therapeutic development. unideb.huresearchgate.net Lead optimization efforts, such as the development of SB-705498 from the chemical template of this compound, aimed to identify TRPV1 antagonists with improved developability properties, potentially addressing issues like high clearance. nih.gov
Research Methodologies and Experimental Models Utilizing Sb 452533
Application in Cell Culture Models for Receptor Characterization (e.g., HEK293 Cells)
Cell culture models, notably those employing Human Embryonic Kidney 293 (HEK293) cells, have been instrumental in characterizing the activity of SB 452533 as a TRPV1 antagonist. HEK293 cells are frequently used in such studies due to their ease of culture and transfection, allowing for the expression of recombinant receptors like TRPV1.
Research has shown that this compound acts as a potent antagonist at cloned recombinant rat TRPV1 receptors expressed in HEK293 cells. Quantitative analysis in these models has determined a pKb of 7.7 and a pIC50 of 7.0 for this compound's activity at the rat TRPV1 receptor. medchemexpress.commedchemexpress.com Furthermore, in FLIPR (Fluorometric Imaging Plate Reader) Ca2+-based pharmacological assays, this compound demonstrated potent inhibition of capsaicin-induced activation of human TRPV1 expressed in HEK293 cells, with apparent pKis of 7.6. researchgate.net Electrophysiological techniques, such as whole-cell patch clamp, have also been applied to confirm the potent inhibitory effects of compounds like SB-705498, a derivative identified through lead optimization of SB-452533, on hTRPV1 expressed in HEK293 cells. researchgate.net
HEK293 cells expressing TRPV1 have also been utilized in biophysical studies employing droplet bilayers to measure ensemble ion channel currents. nih.govresearchgate.netdoaj.org These experiments provide insights into the functional consequences of this compound binding to the TRPV1 channel by directly measuring changes in ion flow.
Table 1: Antagonist Activity of this compound on TRPV1 in HEK293 Cells
| Cell Line | Receptor Source | Assay Type | Parameter | Value | Citation |
| HEK293 | Rat recombinant | Not specified | pKb | 7.7 | medchemexpress.commedchemexpress.com |
| HEK293 | Rat recombinant | Not specified | pIC50 | 7.0 | medchemexpress.commedchemexpress.com |
| HEK293 | Human | FLIPR Ca2+-based assay | pKi | 7.6 | researchgate.net |
Use in Myotube Differentiation Studies (e.g., C2C12 Cells)
The C2C12 cell line, a mouse myoblast line, serves as a widely used in vitro model for studying myogenesis and the differentiation of myoblasts into multinucleated myotubes. bcrj.org.brculturecollections.org.ukplos.org this compound has been employed in studies utilizing differentiated C2C12 cells (myotubes) to investigate its effects on cellular processes within muscle cells, particularly in the context of TRPV1 activation. dntb.gov.uanih.govmdpi.com
Experiments involving differentiated C2C12 cells have explored the impact of this compound on signaling pathways. For instance, studies have examined the effects of treating differentiated C2C12 cells with both this compound and capsaicin (B1668287), a known TRPV1 agonist. nih.gov These studies aim to understand how TRPV1 activation influences cellular events in myotubes and how this can be modulated by antagonists like this compound. C2C12 cells are cultured and differentiated to achieve the myotube phenotype, providing a relevant model for investigating signaling molecules involved in processes such as glucose metabolism in the presence of TRPV1 ligands. nih.gov
Employment in Isolated Tissue Preparations (e.g., Interstitial Cells of Cajal)
Isolated tissue preparations allow for the study of cellular function within a more complex environment than dissociated cell cultures, while still providing control over the experimental conditions. Interstitial Cells of Cajal (ICC) are a relevant example of cells studied in isolated tissue preparations. ICC are specialized pacemaker cells found in the gastrointestinal muscles, playing a crucial role in generating the electrical slow waves that coordinate gut motility. frontiersin.orgnih.govnih.gov
Isolated ICC have been investigated using techniques such as conventional patch clamp recording to characterize their ion channel populations and the mechanisms regulating their activity. nih.gov These cells can be isolated from tissues like mouse jejunal and colon muscles. frontiersin.org While isolated tissue preparations, including those containing ICC, are valuable tools for studying gastrointestinal physiology and the role of ion channels like TRPV1 in this context, specific detailed research findings on the direct employment of this compound within isolated ICC tissue preparations were not prominently found in the surveyed literature. However, given the role of TRPV1 in gut motility and the function of ICC as pacemakers, it is plausible that studies investigating the effects of TRPV1 antagonists on gastrointestinal tissue function might indirectly involve the modulation of ICC activity.
Biochemical Assays for Protein Phosphorylation Analysis (e.g., Western Blot)
Biochemical assays, particularly Western blotting, are widely used to analyze protein expression levels and post-translational modifications such as phosphorylation, which are key indicators of cellular signaling pathway activation. This compound has been investigated for its effects on protein phosphorylation, specifically in the context of pathways influenced by TRPV1 activity.
Studies have demonstrated that SB-452533 can reduce the phosphorylation levels of CAMKK2 and AMPK. medchemexpress.commedchemexpress.com Western blot analysis has been employed to examine the phosphorylation status of these proteins in skeletal muscle cells, such as the C2C12 line, following treatment with this compound and capsaicin. medchemexpress.comnih.gov By using increasing concentrations of SB-452533 in the presence of a TRPV1 agonist like capsaicin, researchers can assess the dose-dependent inhibitory effect of the antagonist on the phosphorylation of target proteins like p-AMPK and p-CAMKK2. nih.gov These analyses have shown that pharmacological inhibition of TRPV1 by SB-452533 leads to a diminished activation (reduced phosphorylation) of CAMKK2 and AMPK in differentiated C2C12 cells. nih.gov Western blotting has also been used in broader studies involving SB-452533 to detect the protein levels and phosphorylation status of other signaling molecules, such as p-ERK1/2. patsnap.com
Table 2: Effect of this compound on Protein Phosphorylation in C2C12 Cells
| Cell Line | Treatment | Analysis Method | Observed Effect on Phosphorylation | Proteins Analyzed | Citation |
| C2C12 | This compound + Capsaicin | Western Blot | Reduced | AMPK, CAMKK2 | medchemexpress.comnih.gov |
| C2C12 | Increasing concentrations of this compound + Capsaicin | Western Blot | Dose-dependent reduction | p-AMPK, AMPK, p-CAMKK2, CAMKK2 | nih.gov |
Biophysical Techniques for Ion Channel Current Measurements (e.g., Droplet Bilayers)
Biophysical techniques provide direct measurements of ion channel function, such as ion flow across a membrane. Droplet bilayers represent one such technique that allows for the measurement of ensemble ion channel currents from membrane preparations. nih.govresearchgate.net This method is particularly useful for studying the activity of ion channels like TRPV1 and the effects of modulatory compounds.
Droplet bilayers have been successfully used to measure ensemble ion channel currents from HEK cells expressing TRPV1. nih.govresearchgate.netdoaj.org Conductance measurements obtained using this technique have demonstrated that this compound can inhibit the acid-activated currents mediated by TRPV1. nih.govresearchgate.net In these experiments, the addition of this compound, for example, at a final concentration of 1 μM, resulted in a decrease in the measured current amplitude, indicating its blocking effect on the TRPV1 channel. nih.gov The use of droplet bilayers for measuring ion channel ensembles highlights their potential for applications such as electrophysiological screening of pharmaceutical compounds like this compound. nih.govresearchgate.net
Table 3: Effect of this compound on TRPV1 Current in Droplet Bilayers
| System | Channel | Activation Stimulus | This compound Concentration | Observed Effect on Current | Citation |
| Droplet Bilayers | TRPV1 | Acid | Not specified | Inhibition | nih.govresearchgate.net |
| Droplet Bilayers | TRPV1 | Not specified | 1 μM | Decrease in amplitude | nih.gov |
Sb 452533 in the Context of Trpv1 Drug Discovery and Development
Role as a Chemical Template for Lead Optimization
SB 452533, a urea (B33335) derivative, served as a foundational chemical template for subsequent lead optimization efforts aimed at identifying improved TRPV1 antagonists. wikipedia.orgresearchgate.netresearchgate.netmolaid.com Its core structure provided a basis for medicinal chemists to explore modifications and substitutions, seeking to enhance desirable pharmacological properties while maintaining or improving target engagement. researchgate.netresearchgate.netmolaid.com The initial identification of this compound and its activity profile were crucial in guiding the design and synthesis of related compounds. researchgate.netresearchgate.netmolaid.com
Derivation of Advanced Antagonists (e.g., SB-705498) with Improved Pharmacokinetic Properties
One of the significant outcomes of the research initiated with this compound was the derivation of advanced TRPV1 antagonists with enhanced pharmacokinetic profiles. researchgate.netresearchgate.netmolaid.com SB-705498 is a prime example of such a compound, which emerged from the optimization of the this compound template. researchgate.netresearchgate.netmolaid.comnih.gov While this compound demonstrated potent in vitro activity, it was predicted to have poor pharmacokinetic properties, such as low metabolic stability. Lead optimization efforts, centered on the chemical scaffold of this compound, led to the identification of pyrrolidinyl ureas like SB-705498, which exhibited improved solubility, better in vitro metabolic stability, and encouraging pharmacokinetic properties in preclinical species, including good oral bioavailability in rats. researchgate.netresearchgate.netnih.gov This advancement was critical for progressing compounds towards in vivo studies and potential clinical development. nih.govresearchgate.netresearchgate.netnih.gov
Pharmacokinetic Data Comparison (Illustrative based on search results):
| Compound | Solubility (Simulated Gastric Fluid) | In vitro Metabolic Stability (Rat Liver Microsomes) | Oral Bioavailability (Rat) |
| This compound | Poor (Predicted) | High Clearance (Predicted) | Poor (Predicted) |
| SB-705498 | 0.4 mg/mL | 0.8 ml/min/g | 86% |
Contributions to Structure-Activity Relationship (SAR) Elucidation for TRPV1 Antagonists
Research involving this compound and its derivatives significantly contributed to the understanding of the Structure-Activity Relationship (SAR) for TRPV1 antagonists. nih.gov By synthesizing and testing compounds structurally related to this compound, researchers gained insights into which parts of the molecule were crucial for potent binding and antagonism of the TRPV1 receptor. nih.gov This exploratory SAR work, using techniques like FLIPR Ca2+-based assays and electrophysiology, helped identify key structural features that influenced activity against different modes of TRPV1 activation (e.g., capsaicin (B1668287), acid, heat). nih.govresearchgate.net The modifications made to the this compound scaffold during lead optimization directly informed the SAR, revealing how specific changes impacted potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.netmolaid.com
Implications for the Design of Selective TRP Channel Modulators
While initially characterized as a selective TRPV1 antagonist, studies involving this compound also had implications for understanding selectivity within the broader Transient Receptor Potential (TRP) channel family. cenmed.comnih.govnih.gov Research indicated that some TRPV1 antagonists, including this compound, could also exhibit activity at other TRP channels, such as TRPM8. nih.govnih.govnih.gov This finding highlighted the potential for off-target effects and underscored the importance of comprehensive selectivity profiling during the development of TRP channel modulators. nih.govnih.gov The knowledge gained from studying the activity of compounds like this compound across different TRP channels has been valuable in the design of more selective agents and in understanding the potential for polypharmacology. nih.govnih.govresearchgate.net
Overall Impact on the Understanding of TRPV1 as a Therapeutic Target
The investigation of this compound and the subsequent development of improved antagonists like SB-705498 have had a considerable impact on the understanding of TRPV1 as a therapeutic target. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov These compounds provided researchers with valuable tools to probe the physiological and pathophysiological roles of TRPV1 in various conditions, including chronic pain, migraine, and gastrointestinal disorders. wikipedia.orgnih.govresearchgate.net By enabling the study of TRPV1 blockade in preclinical models and clinical trials, this compound and its successors have helped to validate TRPV1 as a promising target for novel analgesic and anti-inflammatory therapies. wikipedia.orgnih.govresearchgate.netresearchgate.netnih.gov The challenges encountered and lessons learned during the development of these early TRPV1 antagonists have also informed subsequent drug discovery efforts in this field. wikipedia.orgresearchgate.net
Q & A
Q. What documentation standards are critical for replicating this compound synthesis and testing?
- Methodological Answer :
- Provide detailed synthetic protocols, including catalyst lots, solvent grades, and purification steps.
- Share raw data (e.g., spectra, chromatograms) in open-access repositories.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .
Q. How should researchers address ethical concerns in studies involving this compound and animal/human subjects?
- Methodological Answer :
- Obtain institutional ethics approvals and register trials in public databases (e.g., ClinicalTrials.gov ).
- Follow ARRIVE guidelines for animal studies and CONSORT standards for clinical trials.
- Disclose conflicts of interest and funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
